molecular formula C8H6N2O3 B1273523 2-Methyl-6-nitrophenyl isocyanate CAS No. 56327-78-7

2-Methyl-6-nitrophenyl isocyanate

Cat. No. B1273523
CAS RN: 56327-78-7
M. Wt: 178.14 g/mol
InChI Key: WIYDOZQPANZDMW-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenyl isocyanate is a chemical compound that is related to various research studies focusing on the synthesis and application of isocyanate derivatives. While the provided papers do not directly discuss 2-Methyl-6-nitrophenyl isocyanate, they do provide insights into the chemistry of related nitrophenyl isocyanates and their potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of p-nitrophenyl isocyanate, a compound closely related to 2-Methyl-6-nitrophenyl isocyanate, has been explored using triphosgene and p-nitroaniline . The study optimized the reaction conditions, including solvent choice, reaction time, and molar ratios, to achieve a yield of 66.0%. This suggests that similar methods could potentially be adapted for the synthesis of 2-Methyl-6-nitrophenyl isocyanate.

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 2-Methyl-6-nitrophenyl isocyanate, they do provide a computational study on a related photochromic compound with a nitrophenyl group . The study used density functional theory (B3LYP) and time-dependent density functional theory (TD-DFT) to investigate the molecular geometry and spectroscopic data, which could be relevant for understanding the structural properties of 2-Methyl-6-nitrophenyl isocyanate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving isocyanate derivatives. For instance, 2-nitrophenyl isocyanide was used as a convertible isocyanide in the synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its versatility in organic synthesis . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was employed in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These studies highlight the reactivity of nitrophenyl isocyanates and their derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl isocyanates and their derivatives are influenced by their functional groups and molecular structure. The papers provided do not offer direct data on the physical and chemical properties of 2-Methyl-6-nitrophenyl isocyanate. However, the studies on related compounds suggest that these properties can be fine-tuned through synthetic modifications, which could be applicable to 2-Methyl-6-nitrophenyl isocyanate .

Scientific Research Applications

Vibrational and DFT Analysis

  • Vibrational Spectra Analysis: 2-Methyl-3-nitrophenyl isocyanate has been studied for its vibrational spectra in the region of 4000-100 cm(-1). This research provides insights into the molecular structure and properties of the compound through spectroscopic methods (Tonannavar et al., 2012).

Polymer Synthesis and Applications

  • Polymer Synthesis: Isocyanates, including derivatives similar to 2-Methyl-6-nitrophenyl isocyanate, are highly relevant in polymer synthesis, particularly in creating polyurethanes and polyureas. These applications are crucial in industries such as agrochemicals and coatings (Ghosh, 2017).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives: The synthesis of various chemical derivatives, such as peptidyl ureas and semicarbazides, involves the use of compounds structurally related to 2-Methyl-6-nitrophenyl isocyanate. These derivatives have potential applications in pharmaceuticals and other chemical industries (Patil et al., 2004).

Safety And Hazards

2-Methyl-6-nitrophenyl isocyanate is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 2-Methyl-6-nitrophenyl isocyanate. Given the interest in isocyanates and isothiocyanates for their potential anti-cancer properties , this could be a promising area for future investigation.

properties

IUPAC Name

2-isocyanato-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDOZQPANZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393752
Record name 2-Methyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrophenyl isocyanate

CAS RN

56327-78-7
Record name 2-Methyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrophenyl isocyanate
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